2,5-Dibromo-4-methylimidazole

Catalog No.
S709370
CAS No.
219814-29-6
M.F
C4H4Br2N2
M. Wt
239.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromo-4-methylimidazole

CAS Number

219814-29-6

Product Name

2,5-Dibromo-4-methylimidazole

IUPAC Name

2,4-dibromo-5-methyl-1H-imidazole

Molecular Formula

C4H4Br2N2

Molecular Weight

239.9 g/mol

InChI

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8)

InChI Key

RWHYUTSGEJYTMQ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)Br)Br

Canonical SMILES

CC1=C(N=C(N1)Br)Br

2,5-Dibromo-4-methylimidazole is a brominated derivative of imidazole, characterized by the molecular formula C₄H₄Br₂N₂. This compound features two bromine atoms located at the 2 and 5 positions and a methyl group at the 4 position of the imidazole ring. Its unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Typical of imidazole derivatives:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted imidazoles.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.
  • Condensation Reactions: This compound can react with aldehydes or ketones under acidic or basic conditions to form imines or other derivatives.

For example, reactions involving nucleophilic attack on the bromine sites can yield products useful in synthesizing pharmaceuticals or agrochemicals .

Research indicates that 2,5-dibromo-4-methylimidazole exhibits biological activity, particularly in antimicrobial and antifungal contexts. Its structure allows it to interact with biological targets effectively. Studies have shown that related imidazole derivatives often possess activity against various pathogens, suggesting potential applications in treating infections .

Several synthesis methods have been reported for 2,5-dibromo-4-methylimidazole:

  • Bromination of Imidazole: The compound can be synthesized through direct bromination of 4-methylimidazole using bromine or brominating agents in suitable solvents.
  • Three-component reactions: A method involving the reaction of a suitable substrate with ammonium acetate and aryl aldehydes has been reported as an efficient route .
  • Microwave-assisted synthesis: This technique allows for rapid synthesis under solvent-free conditions, enhancing yield and purity .

These methods highlight the versatility and efficiency of synthesizing this compound.

2,5-Dibromo-4-methylimidazole finds applications in various domains:

  • Pharmaceuticals: Its derivatives are investigated for potential use as antifungal agents.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals due to its biological activity.
  • Material Science: It is explored for use in developing new materials with specific properties due to its unique structural characteristics .

Interaction studies of 2,5-dibromo-4-methylimidazole focus on its reactivity with biological molecules. Research has indicated that it can interact with enzymes and receptors, influencing biological pathways. These studies are crucial for understanding its potential therapeutic applications and toxicity profiles.

Several compounds share structural similarities with 2,5-dibromo-4-methylimidazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-MethylimidazoleMethyl group at position 4Basic properties; used in pharmaceuticals
2-Bromo-4-methylimidazoleBromine at position 2Less reactive than dibrominated variant
1-Methyl-2-bromoimidazoleMethyl group at position 1Different reactivity profile
2,4-DibromoimidazoleTwo bromines at positions 2 and 4Higher reactivity; potential for diverse applications

The presence of two bromine atoms in 2,5-dibromo-4-methylimidazole enhances its reactivity compared to its mono-brominated counterparts, making it more versatile for synthetic applications while also influencing its biological activity .

XLogP3

1.7

Wikipedia

2,5-Dibromo-4-methylimidazole

Dates

Modify: 2023-08-15

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